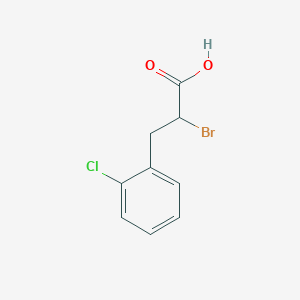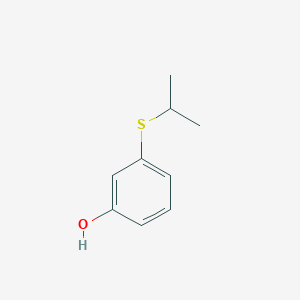
3-(Propan-2-ylsulfanyl)phenol
説明
“3-(Propan-2-ylsulfanyl)phenol” is a chemical compound . It is available for pharmaceutical testing and can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .
Molecular Structure Analysis
The molecular weight of “this compound” is 168.26 . The IUPAC name is 3-(isopropylthio)phenol . The InChI code is 1S/C9H12OS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3 .Chemical Reactions Analysis
Phenols, in general, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione .Physical And Chemical Properties Analysis
Phenols are colorless liquids or solids . They turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms . Phenols are readily soluble in water .科学的研究の応用
3-(Propan-2-ylsulfanyl)phenol has been studied for its potential therapeutic applications in a variety of medical fields. It has been studied for its anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, this compound has been shown to have anti-oxidant and anti-apoptotic effects, suggesting potential applications in the treatment of neurodegenerative diseases. Furthermore, this compound has been used in the synthesis of other compounds, such as 5-hydroxy-3-propyl-2-sulfanylphenol, which has been studied for its potential anti-tumor activity.
作用機序
Biochemical Pathways
Phenolic compounds are known to interact with various biochemical pathways, influencing cellular processes such as oxidative stress response, signal transduction, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
実験室実験の利点と制限
The advantages of using 3-(Propan-2-ylsulfanyl)phenol in laboratory experiments include its easy synthesis and availability. Additionally, this compound is a relatively stable compound, allowing for long-term storage and use. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the lack of long-term safety data.
将来の方向性
The potential future directions for 3-(Propan-2-ylsulfanyl)phenol research include further investigation into its anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, further studies are needed to understand the mechanism of action of this compound and to determine its long-term safety. Furthermore, this compound may be used in the synthesis of other compounds, such as 5-hydroxy-3-propyl-2-sulfanylphenol, which has been studied for its potential anti-tumor activity.
Conclusion
In conclusion, this compound is a phenolic compound that has been studied for its potential as a therapeutic agent in a variety of medical applications. It has been studied for its anti-inflammatory, anti-microbial, and anti-cancer properties, and has been used in the synthesis of other compounds, such as 5-hydroxy-3-propyl-2-sulfanylphenol. The synthesis of this compound is relatively easy and the compound is relatively stable, making it an ideal candidate for laboratory experiments. Further research is needed to understand the mechanism of action of this compound and to determine its long-term safety.
特性
IUPAC Name |
3-propan-2-ylsulfanylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHGURNMOWDGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




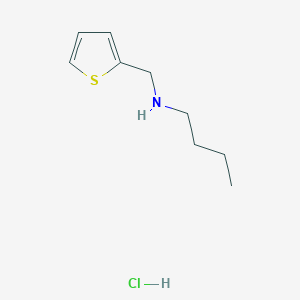

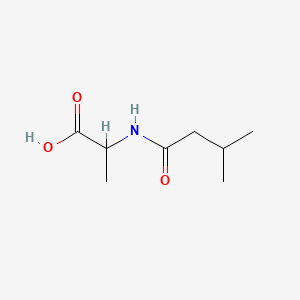

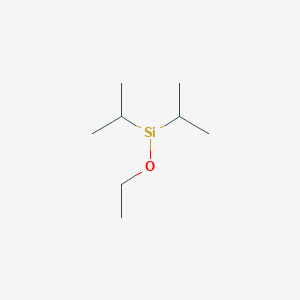
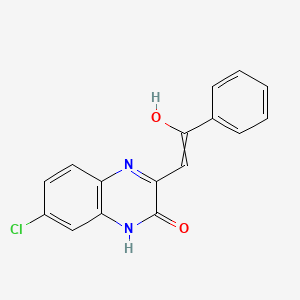
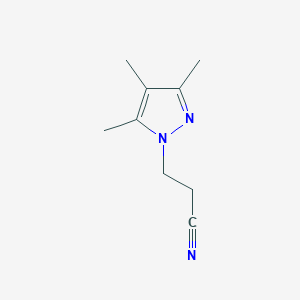

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)
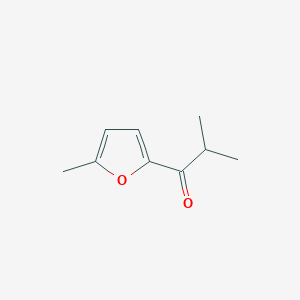
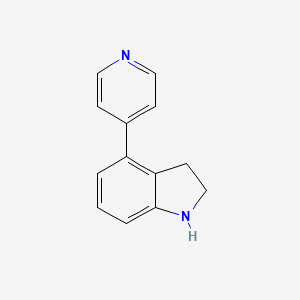
![4-[2-(3-Phenylpropoxy)ethyl]piperidine](/img/structure/B3166081.png)
